molecular formula C27H28F3N3 B4718818 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE

Cat. No.: B4718818
M. Wt: 451.5 g/mol
InChI Key: MZDWTKAXMPSJEL-UHFFFAOYSA-N
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Description

9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE is a complex organic compound that features a carbazole core substituted with an ethyl group and a piperazine moiety linked to a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of biphenyl derivatives.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Addition of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is attached using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.

    Reduction: Reduction reactions can occur at the piperazine moiety.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Reduced forms of the piperazine moiety.

    Substitution: Substituted derivatives of the trifluoromethylbenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antineoplastic agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry

In the industrial sector, the compound is explored for its use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit enzymes involved in cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the carbazole core and piperazine moiety.

    Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.

Uniqueness

The uniqueness of 9-ETHYL-3-({4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-9H-CARBAZOLE lies in its combination of a carbazole core, an ethyl group, a piperazine moiety, and a trifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

9-ethyl-3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3/c1-2-33-25-6-4-3-5-23(25)24-17-21(9-12-26(24)33)19-32-15-13-31(14-16-32)18-20-7-10-22(11-8-20)27(28,29)30/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDWTKAXMPSJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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